N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, an iodofuran moiety, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.
Introduction of the iodofuran moiety: The iodofuran group is introduced through a halogenation reaction, where a furan derivative is treated with iodine in the presence of a catalyst.
Coupling with the dimethylaminophenyl group: The final step involves coupling the previously formed intermediates with a dimethylaminophenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazinecarbonyl linkage, potentially converting it to a hydrazine or amine derivative.
Substitution: The iodofuran moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodofuran moiety may engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-CHLOROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
The presence of the iodofuran moiety in N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-IODOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE distinguishes it from its bromine and chlorine analogs. Iodine’s larger atomic radius and higher polarizability can lead to stronger halogen bonding interactions, potentially enhancing the compound’s biological activity and electronic properties.
Properties
Molecular Formula |
C23H21IN4O3 |
---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H21IN4O3/c1-28(2)18-10-8-16(9-11-18)14-20(26-22(29)17-6-4-3-5-7-17)23(30)27-25-15-19-12-13-21(24)31-19/h3-15H,1-2H3,(H,26,29)(H,27,30)/b20-14-,25-15+ |
InChI Key |
LMMGPFGXXZHWFI-KLINPMNRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(O2)I)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)I)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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